molecular formula C18H17F2NO B1325544 3,4-Difluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-91-5

3,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1325544
CAS No.: 898776-91-5
M. Wt: 301.3 g/mol
InChI Key: AMAQRLIZIIEDHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-Difluoro-4’-pyrrolidinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of 3,4-difluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3,4-Difluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-Difluoro-4’-pyrrolidinomethyl benzophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

3,4-Difluoro-4’-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and type of substituents on the benzophenone core

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAQRLIZIIEDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642770
Record name (3,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-91-5
Record name Methanone, (3,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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